Ethyl 3-methylheptanoate

Description

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

ethyl 3-methylheptanoate |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

OTNDYEHGLRZQIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methylheptanoate

Introduction

Ethyl 3-methylheptanoate is a branched-chain fatty acid ethyl ester. As with many esters of its class, it possesses organoleptic properties that make it a compound of interest in the flavor and fragrance industries. A thorough understanding of its physicochemical properties is paramount for its application in drug development, formulation science, and quality control. These properties govern its behavior in various matrices, its stability, and its interaction with biological systems. This guide provides a comprehensive overview of the key chemical and physical data for Ethyl 3-methylheptanoate, outlines protocols for their verification, and discusses the scientific rationale behind these characterization techniques.

Section 1: Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers. These data provide the basis for all subsequent analysis and interpretation.

-

IUPAC Name: ethyl 3-methylheptanoate[1]

-

Synonyms: 3-methyl-heptanoic acid ethyl ester[1]

-

CAS Number: 37492-08-3[1]

-

Molecular Formula: C₁₀H₂₀O₂[1]

-

Molecular Weight: 172.26 g/mol [1]

-

SMILES: CCCCC(C)CC(=O)OCC[1]

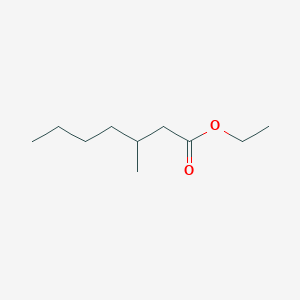

The structure of Ethyl 3-methylheptanoate features a heptanoate backbone with a methyl group at the third carbon position and an ethyl ester functional group. This structure dictates its polarity, reactivity, and spectroscopic signature.

Caption: 2D Structure of Ethyl 3-methylheptanoate.

Section 2: Tabulated Physicochemical Properties

For ease of reference, the core physicochemical properties of Ethyl 3-methylheptanoate are summarized below. These values are computationally predicted based on the molecule's structure and serve as a reliable estimate for experimental design.

| Property | Value | Source |

| Molecular Weight | 172.26 g/mol | PubChem[1] |

| Monoisotopic Mass | 172.146329876 Da | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

Section 3: Detailed Property Analysis

Physical State and Appearance

Ethyl 3-methylheptanoate is expected to be a liquid at standard temperature and pressure, likely colorless, with a characteristic fruity or waxy odor, typical of many medium-chain fatty acid esters used in the flavor and fragrance industry.[2][3]

Thermodynamic Properties

Solubility and Partitioning Behavior

The solubility of a compound is fundamental to its formulation and biological activity.

-

Solubility: As an ester with a significant aliphatic chain, Ethyl 3-methylheptanoate is predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, diethyl ether, and chloroform.

-

Octanol-Water Partition Coefficient (LogP): The computed XLogP3 value of 3.4 indicates that this molecule is significantly more soluble in a nonpolar solvent (octanol) than in a polar solvent (water).[1] In drug development, a LogP value in this range suggests good lipid membrane permeability, which is often a prerequisite for oral bioavailability.

Section 4: Spectroscopic and Spectrometric Characterization

Confirmation of the chemical structure of Ethyl 3-methylheptanoate relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals include:

-

A triplet corresponding to the methyl protons of the ethyl ester group.

-

A quartet from the methylene protons of the ethyl ester group, split by the adjacent methyl group.

-

A complex multiplet for the proton at the chiral center (C3).

-

A doublet for the methyl group at C3.

-

Multiple overlapping signals for the protons along the heptanoate chain.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.[1] A key resonance will be the carbonyl carbon of the ester group, typically appearing far downfield (~170 ppm).

This protocol outlines the standard procedure for preparing and analyzing a liquid sample like Ethyl 3-methylheptanoate.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Ethyl 3-methylheptanoate sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.[5] The solution must be clear and free of particulate matter.[6]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Integrate the area under each peak. The integral ratios correspond to the relative number of protons giving rise to each signal.

-

Analyze the splitting patterns (multiplicity) of the signals to determine the number of neighboring protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Ethyl 3-methylheptanoate, the IR spectrum would be characterized by:[1]

-

Strong C=O Stretch: A very strong and sharp absorption band around 1735-1750 cm⁻¹, characteristic of the carbonyl group in an aliphatic ester.

-

C-O Stretches: Two distinct stretches in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester linkage.

-

C-H Stretches: Multiple sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (172.26).[7]

-

Fragmentation Pattern: Esters exhibit characteristic fragmentation pathways.[8] Common fragments for Ethyl 3-methylheptanoate would include:

-

Loss of the ethoxy group (-OCH₂CH₃, 45 Da), resulting in an acylium ion at m/z 127.

-

Loss of an ethyl radical (-CH₂CH₃, 29 Da).

-

McLafferty rearrangement, if sterically feasible, which is a characteristic fragmentation for carbonyl compounds.

-

Cleavage at the branched methyl group.

-

Caption: Simplified Mass Spectrometry Fragmentation Pathway.

Section 5: Experimental Workflow for Property Determination

The accurate determination of physicochemical properties requires robust experimental design. The following workflow illustrates a logical sequence for characterizing a novel liquid compound like Ethyl 3-methylheptanoate.

Caption: Logical Workflow for Physicochemical Characterization.

This micro-method is ideal for determining the boiling point of small quantities of a liquid.[9][10]

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of Ethyl 3-methylheptanoate to a thermometer using a rubber band.

-

Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[9]

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is fully immersed.[9]

-

-

Heating and Observation:

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[10]

-

Record the temperature at this exact moment. This is the experimental boiling point.[9]

-

-

Validation:

-

Repeat the measurement to ensure reproducibility.

-

Compare the experimental value to literature or predicted values, making sure to correct for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

-

Conclusion

The physicochemical properties of Ethyl 3-methylheptanoate, including its molecular structure, solubility, partitioning behavior, and spectroscopic signatures, define its identity and dictate its utility. The computed data from reliable databases like PubChem provide a strong foundation for its characterization.[1] Experimental verification, guided by established protocols for NMR, IR, MS, and boiling point determination, is essential for confirming these properties and ensuring the purity and quality required for research, drug development, and commercial applications. This comprehensive technical guide serves as a vital resource for scientists and professionals working with this and structurally related compounds.

References

-

PubChem. (n.d.). 3-Ethyl-3-methylheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methylheptanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Ethyl-3-methylheptane. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Ethyl-3-methylheptane (CAS 17302-01-1). Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-hydroxy-3-methylheptanoate. Retrieved from [Link]

-

MiMeDB. (n.d.). Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384). Retrieved from [Link]

- Google Patents. (n.d.). WO2010042938A1 - Thiol-containing fragrance and flavor materials.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved from [Link]

-

ResearchGate. (2006, August). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

EMSL. (n.d.). Liquid State NMR for Organic Matter/Complex Mixtures. Retrieved from [Link]

-

Quora. (2023, July 16). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]

-

ResearchGate. (2022, November 1). RIFM fragrance ingredient safety assessment, (+-)-ethyl 3-mercapto-2-methylbutanoate, CAS Registry Number 888021-82-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

-

MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

-

YouTube. (2021, May 5). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl ethanoate. Retrieved from [Link]

-

YouTube. (2019, January 15). How To Draw The Proton NMR Spectrum of an Organic Molecule. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl heptanoate. Retrieved from [Link]

- Google Patents. (n.d.). DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance.

Sources

- 1. Ethyl 3-methylheptanoate | C10H20O2 | CID 13040624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl heptanoate, 106-30-9 [thegoodscentscompany.com]

- 3. DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance - Google Patents [patents.google.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Request Rejected [emsl.pnnl.gov]

- 6. mdpi.com [mdpi.com]

- 7. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

Technical Guide: Natural Occurrence & Analysis of Ethyl 3-methylheptanoate

The following technical guide details the occurrence, biosynthesis, and analysis of Ethyl 3-methylheptanoate.

Executive Summary

Ethyl 3-methylheptanoate (CAS: 58977-66-1) is a branched-chain ethyl ester characterized by a complex fruity, green, and waxy sensory profile. Unlike its lower homolog, ethyl 3-methylbutyrate (a ubiquitous fruit volatile), ethyl 3-methylheptanoate is a rare phytochemical. Its primary confirmed natural occurrence is in the domain of insect chemical ecology , serving as an aggregation pheromone component for specific Coleopteran species.

In food matrices, it exists primarily as a trace fermentation artifact rather than a constitutive fruit volatile. This guide analyzes its biological origins, biosynthetic pathways, and the rigorous analytical protocols required for its detection in complex matrices.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Ethyl 3-methylheptanoate |

| CAS Number | 58977-66-1 (Racemic) |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.27 g/mol |

| Chirality | One chiral center at C3.[1][2] Exists as (R) and (S) enantiomers. |

| Sensory Descriptors | Fruity, green, waxy, wine-like, slightly fatty. |

| LogP (Predicted) | ~3.4 - 3.8 (Lipophilic) |

| Boiling Point | ~190–200 °C (Predicted at 760 mmHg) |

Natural Occurrence & Source Analysis

Primary Source: Insect Chemical Ecology

The most definitive natural source of ethyl 3-methylheptanoate is the exocrine secretion of rhinoceros beetles (Dynastinae). It functions as a component of the male-produced aggregation pheromone, often acting synergistically with plant volatiles.[3]

-

Target Species: Oryctes elegans (Date Palm Fruit Stalk Borer) and related Oryctes species.[4]

-

Mechanism: Male beetles release this ester to attract both males and females to feeding sites (typically decaying palm tissue).

-

Biological Context: It is often found alongside 4-methyloctanoic acid and ethyl 4-methyloctanoate.[3] The precise ratio of these isomers is critical for species-specific attraction.

Secondary Source: Fermentation & Food Systems

While not a major character-impact compound in fresh fruit, ethyl 3-methylheptanoate can occur in fermented beverages (wines, brandies) through yeast metabolism.

-

Origin: It is an "ethyl ester of a branched-chain fatty acid" (BCFA).

-

Precursor: 3-Methylheptanoic acid.

-

Formation: During fermentation, yeast (e.g., Saccharomyces cerevisiae) esterifies the free fatty acid with ethanol.

-

Concentration: Typically in the µg/L (ppb) range. It contributes to the "background" fruity/waxy complexity of aged distillates (Cognac, Armagnac) rather than providing a distinct top note.

Biosynthetic Pathways

The formation of ethyl 3-methylheptanoate follows a logical metabolic flow involving amino acid catabolism (Ehrlich Pathway) and fatty acid elongation.

Mechanistic Pathway

-

Precursor Generation: Isoleucine is transaminated and decarboxylated to form 2-methylbutyryl-CoA.

-

Chain Elongation: The 2-methylbutyryl-CoA acts as a primer for Fatty Acid Synthase (FAS). Condensation with Malonyl-CoA adds two carbon units, extending the chain to form 3-methylheptanoyl-CoA.

-

Esterification: Alcohol Acyltransferase (AAT) catalyzes the transfer of the acyl group to ethanol.

Pathway Visualization

Figure 1: Proposed biosynthetic pathway from Isoleucine catabolism to Ethyl 3-methylheptanoate via chain elongation.

Analytical Methodology

Detecting this compound requires distinguishing it from abundant isomers (e.g., ethyl octanoate, ethyl 2-methylheptanoate).

Extraction Protocol (Solid Phase Microextraction - SPME)

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. This tri-phase fiber covers the polarity range of esters.

-

Sample Prep: 5g sample + 2g NaCl (salting out) in a 20mL headspace vial.

-

Incubation: 40°C for 30 mins with agitation (500 rpm).

GC-MS Configuration

-

Column: DB-Wax (Polar) or equivalent (60m x 0.25mm x 0.25µm).

-

Reasoning: Polar columns separate esters based on polarity and chain length better than non-polar DB-5 columns.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (10 min).

-

Mass Spec: EI mode (70eV). Scan range 35-300 m/z.

-

Target Ions: Look for m/z 88 (McLafferty rearrangement typical of ethyl esters) and m/z 101, 129 (cleavage fragments).

Chiral Separation (Enantiomeric Excess)

To determine if the occurrence is biological (enzymatic) or chemical (racemic), chiral analysis is mandatory.

-

Column: Cyclodextrin-based phase (e.g., Hydrodex β-6TBDM).

-

Protocol: Isothermal run at 110°C is often required to resolve the (R) and (S) enantiomers of 3-methyl esters.

-

Interpretation:

-

High ee% (Enantiomeric Excess): Indicates biological origin (enzymatic synthesis).

-

Racemic (50:50): Indicates chemical synthesis or acid-catalyzed esterification without enzymatic control.

-

Regulatory & Safety Status

-

FEMA GRAS: Not explicitly listed as a standalone high-volume flavoring agent in primary FEMA lists (unlike Ethyl 3-methylbutyrate, FEMA 2463).

-

EU Flavouring Regulation: Likely falls under "Flavouring Group Evaluation 2" (Branched-chain aliphatic saturated aldehydes, carboxylic acids, and their esters).

-

Safety: Presumed safe at current usage levels due to hydrolysis into ethanol and 3-methylheptanoic acid (metabolized via Beta-oxidation).

References

-

Rochat, D., et al. (2004).[4] "Male Aggregation Pheromone of Date Palm Fruit Stalk Borer Oryctes elegans." Journal of Chemical Ecology. Link

-

Hallett, R. H., et al. (1995).[4] "Aggregation Pheromone of the Coconut Rhinoceros Beetle, Oryctes rhinoceros." Journal of Chemical Ecology. Link

-

PubChem. (n.d.).[5] "Ethyl 3-methylheptanoate - Compound Summary." National Center for Biotechnology Information. Link

-

Gries, G., et al. (1994).[4] "Aggregation Pheromone of the African Rhinoceros Beetle, Oryctes monoceros." Zeitschrift für Naturforschung C. Link

Sources

The Nuances of Scent: An In-depth Technical Guide to the Olfactory Properties of Branched-Chain Ethyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Branched-Chain Ethyl Esters in Olfaction

Esters are organic compounds renowned for their characteristic pleasant, fruity, and floral aromas.[1][2] Their volatility at room temperature allows them to be easily detected by the olfactory system, making them crucial components in the food, beverage, fragrance, and pharmaceutical industries.[3][4] While straight-chain esters are well-understood, their branched-chain counterparts introduce a layer of complexity and nuance to aroma profiles, often imparting desirable sweet, fruity, and grape-like notes.[5] This guide focuses specifically on ethyl esters with branched alkyl chains, exploring the subtle yet significant impact of isomeric structures on their olfactory properties.

The branching in the carbon chain, whether in the acid or alcohol moiety, profoundly influences the molecule's volatility, hydrophobicity, and interaction with olfactory receptors.[6] Understanding these structure-odor relationships is paramount for the targeted synthesis of novel flavor and fragrance compounds and for the precise control of aroma profiles in fermented products like wine and beer, where these esters are naturally formed.[7][8]

The Genesis of Aroma: Synthesis and Biosynthesis of Branched-Chain Ethyl Esters

The characteristic aromas of branched-chain ethyl esters can be achieved through both chemical synthesis and biological processes. The choice of method is dictated by factors such as desired purity, yield, cost, and whether a "natural" label is sought for food and beverage applications.

Chemical Synthesis: The Esterification Reaction

The most common method for synthesizing esters is through the Fischer esterification reaction, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[9]

Generalized Fischer Esterification Reaction:

Caption: Fischer esterification of a branched-chain carboxylic acid with ethanol.

Experimental Protocol: Synthesis of Ethyl 2-Methylbutanoate

This protocol details the laboratory-scale synthesis of ethyl 2-methylbutanoate, an ester with a characteristic apple-like aroma.

Materials:

-

2-Methylbutanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, combine 0.5 mol of 2-methylbutanoic acid and 1.0 mol of anhydrous ethanol.

-

Slowly add 5 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Add a few boiling chips and assemble a reflux apparatus.

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of water.

-

Carefully add 50 mL of saturated sodium bicarbonate solution in small portions to neutralize the excess acid (caution: CO2 evolution).

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Decant the dried ester and purify by fractional distillation.

Biosynthesis in Fermented Products

In alcoholic beverages such as beer and wine, branched-chain ethyl esters are formed as secondary metabolites by yeast during fermentation.[3][7] The synthesis is catalyzed by enzymes, primarily alcohol acetyltransferases (AATs). The precursors for these esters are branched-chain fatty acids and ethanol.[8] The formation of these esters is a complex process influenced by yeast strain, fermentation temperature, and nutrient availability.[10]

Caption: Simplified biosynthetic pathway of branched-chain ethyl esters in yeast.

Structure-Odor Relationships: The Impact of Molecular Architecture

The olfactory perception of branched-chain ethyl esters is intricately linked to their molecular structure. Subtle changes in the length and branching of the carbon chain can lead to significant differences in aroma characteristics and odor thresholds.

| Ester Name | Chemical Structure | Odor Description | Odor Threshold (in water) |

| Ethyl Isobutyrate | CH(CH₃)₂COOCH₂CH₃ | Fruity, ethereal, sweet | 1 µg/L |

| Ethyl 2-Methylbutanoate | CH₃CH₂CH(CH₃)COOCH₂CH₃ | Apple, fruity, sweet | 0.1 µg/L |

| Ethyl Isovalerate | (CH₃)₂CHCH₂COOCH₂CH₃ | Fruity, cheesy, sweaty | 6 µg/L |

| Ethyl 3-Methylbutanoate | (CH₃)₂CHCH₂COOCH₂CH₃ | Fruity, apple, sweet | 0.07 µg/L |

Note: Odor thresholds can vary depending on the medium and the sensory panel.

Generally, for aliphatic esters, increasing the carbon chain length tends to shift the aroma from light and fruity to heavier, waxy, and soapy notes.[11] Branching, particularly at the α- or β-position of the carboxylic acid moiety, often lowers the odor threshold and can introduce more complex fruity and sometimes cheesy or sweaty notes. This is attributed to the shape of the molecule and its ability to fit into specific olfactory receptors.[6]

Analytical Characterization: Unraveling Complex Aroma Profiles

The identification and quantification of branched-chain ethyl esters in complex matrices require sophisticated analytical techniques. Gas chromatography coupled with various detectors is the cornerstone of flavor and fragrance analysis.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and polarity, and the mass spectrometer provides detailed structural information for identification.

Gas Chromatography-Olfactometry (GC-O)

While GC-MS can identify the chemical composition of a sample, it does not provide information about the odor activity of the individual compounds. Gas Chromatography-Olfactometry (GC-O) addresses this by coupling a GC with a human assessor who acts as a sensitive and specific detector for odor-active compounds.[13][14] The effluent from the GC column is split between a conventional detector (like FID or MS) and an olfactometry port where a trained panelist sniffs the eluting compounds and records their odor characteristics and intensity.[15]

Experimental Workflow: GC-O Analysis of a Wine Sample

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol: Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a powerful GC-O technique used to determine the odor potency of individual compounds in a sample.[16] It involves the stepwise dilution of a sample extract and subsequent GC-O analysis until no odor can be detected. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value.

Procedure:

-

Prepare a concentrated aroma extract from the sample using a suitable extraction method (e.g., solvent extraction, SPME).

-

Perform GC-O analysis on the undiluted extract to identify all odor-active regions.

-

Prepare a series of dilutions of the extract (e.g., 1:2, 1:4, 1:8, etc.) in a suitable solvent.

-

Analyze each dilution by GC-O, with the panelist indicating the retention times of any perceived odors.

-

The FD factor for each odorant is the highest dilution at which it was detected.

-

Odorants with higher FD factors are considered more potent contributors to the overall aroma.

Applications in Industry

The unique and often potent fruity aromas of branched-chain ethyl esters make them highly valuable in various industries.[3][4]

-

Food and Beverage: Used as artificial flavorings in sweets, ice creams, and soft drinks to impart or enhance fruity notes.[1][4] They are also key contributors to the complex aroma profiles of alcoholic beverages.[17]

-

Fragrance and Perfumery: Incorporated into perfumes, cosmetics, and air fresheners to provide pleasant and recognizable scents.[1]

-

Pharmaceuticals: Employed to mask unpleasant tastes and odors of active pharmaceutical ingredients, improving patient compliance.[4]

Conclusion and Future Perspectives

Branched-chain ethyl esters represent a fascinating and commercially significant class of aroma compounds. Their olfactory properties are a direct consequence of their molecular architecture, and a deep understanding of their structure-odor relationships is crucial for innovation in the flavor and fragrance industries. Advanced analytical techniques, particularly GC-O, are indispensable for their characterization in complex matrices and for guiding the development of new products with tailored sensory profiles.

Future research will likely focus on the discovery and synthesis of novel branched-chain esters with unique and desirable aromas. Furthermore, a greater understanding of the enzymatic pathways involved in their biosynthesis could lead to more efficient and sustainable methods for their production. The continued development of analytical instrumentation and sensory evaluation methodologies will further refine our ability to unravel the intricate chemistry of scent.

References

-

Esters: Flavor Chemistry & Market Trends. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

-

Esters – Uses, Properties & Making Them. (n.d.). GCSE Chemistry. Retrieved February 6, 2026, from [Link]

-

Esters – The Fruity Building Blocks of Flavor. (2016, October 19). Imbibe. Retrieved February 6, 2026, from [Link]

-

12.8: Esters. (2023, April 14). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

-

Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids during Wine Aging. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Odour detection threshold of esters and esters added with organic acid. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Esters in food flavourings. (n.d.). Webflow. Retrieved February 6, 2026, from [Link]

-

Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality by Multicomponent Chemometrics Combined with Modern Flavor Sensomics. (2023, March 16). MDPI. Retrieved February 6, 2026, from [Link]

-

On the fate of branched chain fatty acids in beers. (2020, August 13). BRAUWELT. Retrieved February 6, 2026, from [Link]

-

(PDF) Relationship between Structure and Odor. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Synthesis of flavor and fragrance esters using Candida antarctica lipase. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

-

Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved February 6, 2026, from [Link]

-

Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Relationships between smell, carbon number, and molecular structure of acetate esters. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

-

Fragrant Esters. (n.d.). Unknown Source. Retrieved February 6, 2026, from [Link]

-

Aroma compounds identified by gas chromatography-olfactometry (GC-O) in three Langjiu. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Food Flavor Chemistry and Sensory Evaluation. (2024, February 20). PMC. Retrieved February 6, 2026, from [Link]

-

Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7). Unknown Source. Retrieved February 6, 2026, from [Link]

-

Flavor Chemistry: Compounds & Techniques. (2024, September 5). StudySmarter. Retrieved February 6, 2026, from [Link]

-

Gas Chromatography Olfactometry (GC-O). (n.d.). Encyclopedia MDPI. Retrieved February 6, 2026, from [Link]

-

Concentration-detection functions for the odor of homologous n-acetate esters. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Some Aspects of Qualitative Structure-Odor Relationships. (n.d.). Unknown Source. Retrieved February 6, 2026, from [Link]

-

On the fate of branched chain fatty acids in beers. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Short-Chain Flavor Ester Synthesis in Organic Media by an E. coli Whole-Cell Biocatalyst Expressing a Newly Characterized Heterologous Lipase. (2014, March 26). NIH. Retrieved February 6, 2026, from [Link]

-

Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids. (2020, July 25). PubMed. Retrieved February 6, 2026, from [Link]

-

Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Gas Chromatography Olfactometry. (2021, January 12). Encyclopedia MDPI. Retrieved February 6, 2026, from [Link]

-

Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Techniques in Flavour Analysis. (n.d.). Slideshare. Retrieved February 6, 2026, from [Link]

-

The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. (n.d.). Unknown Source. Retrieved February 6, 2026, from [Link]

-

Medium chain fatty acids and fatty acid esters as potential markers of alcoholic fermentation of white wines. (2021, December 17). AKJournals. Retrieved February 6, 2026, from [Link]

-

Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

-

ESTERS: THE PREPARATION AND IDENTIFICATION OF AN ARTIFICIAL FOOD FLAVOR. (n.d.). chymist.com. Retrieved February 6, 2026, from [Link]

-

Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Infographic: Table of Esters and their Smells. (2013, December 13). James Kennedy - WordPress.com. Retrieved February 6, 2026, from [Link]

-

The Effect of Ethanol on the Compound Thresholds and Aroma Perception in Chinese Baijiu. (2025, February 17). Unknown Source. Retrieved February 6, 2026, from [Link]

-

Ethyl acetate. (n.d.). Haz-Map. Retrieved February 6, 2026, from [Link]

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. imbibeinc.com [imbibeinc.com]

- 3. scribd.com [scribd.com]

- 4. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 5. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning [mdpi.com]

- 7. On the fate of branched chain fatty acids in beers [brauwelt.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Next-Generation Fatty Acid Esters: From Bioactive Signaling to Advanced Drug Delivery

Executive Summary

The landscape of lipid chemistry is undergoing a paradigm shift. Once viewed merely as passive energy stores or structural membrane components, fatty acid esters have emerged as potent bioactive signaling molecules and critical functional excipients in genomic medicine. This technical guide analyzes three classes of novel fatty acid esters: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) , Phenolipids , and Ionizable Lipid Esters for mRNA delivery. We explore their synthesis, mechanistic pathways, and application in stabilizing labile therapeutic payloads.

Part 1: Structural Classes & Physicochemical Novelty

FAHFAs: The Metabolic Regulators

Discovered recently in mammalian adipose tissue, FAHFAs are endogenous lipids where a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid.[1]

-

Structural Uniqueness: The ester bond position (branch point) dictates biological activity. For example, 5-PAHSA (Palmitic Acid Hydroxy Stearic Acid) and 9-PAHSA have distinct receptor affinities.

-

Physicochemical Profile: Unlike triglycerides, FAHFAs possess amphiphilic properties that allow them to act as endogenous surfactants and signaling ligands simultaneously.

Phenolipids: Lipophilized Antioxidants

Phenolipids are synthesized by esterifying hydrophilic phenolic acids (e.g., ferulic acid, gallic acid) with fatty alcohols or acids.[2]

-

The "Polar Paradox": Native antioxidants often fail in oil-based formulations due to insolubility. Phenolipids resolve this by grafting a lipid tail, enhancing membrane permeability and retention in lipid emulsions (e.g., LNPs or cosmetic bases).

Ionizable Lipid Esters (LNP Components)

In the context of mRNA delivery, novel esters function as the biodegradable linkers in ionizable lipids.

-

Function: These esters are designed to be stable at physiological pH (7.4) but hydrolyze rapidly in the acidic endosome (pH 5.0–6.0), facilitating payload release and preventing systemic toxicity.

Part 2: Biological Signaling & Mechanisms[1]

FAHFA Signaling Pathways

FAHFAs, particularly PAHSAs, exert anti-diabetic and anti-inflammatory effects via G-protein coupled receptors (GPCRs).[3] The mechanism involves the activation of GPR120 (free fatty acid receptor 4) and GPR40 .

Key Mechanistic Insights:

-

Glucose Homeostasis: PAHSAs enhance glucose-stimulated insulin secretion (GSIS) in pancreatic

-cells.[3] -

Anti-Inflammation: They reduce cytokine release from macrophages by inhibiting the NF-

B pathway.

Figure 1: Mechanistic pathway of PAHSA-mediated anti-inflammatory and insulin-sensitizing effects via GPCR activation.

Part 3: Therapeutic Architectures (Drug Delivery)

Fatty Acid Ester Prodrugs (Long-Acting Injectables)

Conjugating antipsychotics or steroids with long-chain fatty acids (decanoate, palmitate) transforms them into lipophilic prodrugs.

-

Depot Formation: Upon intramuscular injection, these esters form an oil depot.

-

Hydrolysis Kinetics: Esterases in the muscle tissue or plasma slowly hydrolyze the ester bond, releasing the active parent drug over weeks or months.

-

Causality: The chain length correlates directly with the release half-life; longer chains (e.g., undecanoate) result in slower dissolution from the oil depot.

Lipid Nanoparticles (LNPs) for mRNA

The success of COVID-19 vaccines relies on LNPs containing ionizable lipids with specific ester linkages.

Self-Validating Design Rule: The pKa of the ionizable lipid must be between 6.0 and 7.0 .

-

If pKa > 7.0: The lipid is permanently cationic, leading to toxicity.

-

If pKa < 6.0: It fails to protonate in the endosome, preventing endosomal escape.

Figure 2: Component interaction map of a Lipid Nanoparticle (LNP). Ionizable lipids complex with mRNA, while cholesterol and helper lipids stabilize the core.

Part 4: Technical Protocols

Protocol A: Chemo-Enzymatic Synthesis of Phenolipids

Objective: Synthesize a lipophilic antioxidant (e.g., Tyrosyl Oleate) using a green chemistry approach to avoid solvent toxicity in downstream applications.

Methodology:

-

Substrates: Tyrosol (acyl acceptor) and Oleic Acid (acyl donor).[4]

-

Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).

-

Solvent System: 2-Methyl-2-butanol (2M2B) or solvent-free (if substrates are miscible at reaction temp).

-

Reaction Conditions:

-

Temperature: 55°C (Optimal for enzyme stability).

-

Water Control: Add molecular sieves (3Å) to the reaction vessel. Reasoning: Lipase-catalyzed esterification is reversible; removing water shifts equilibrium toward ester synthesis (Le Chatelier’s principle).

-

-

Purification:

-

Filter out the immobilized enzyme (reusable).

-

Evaporate solvent.

-

Flash chromatography (Hexane:Ethyl Acetate gradient).

-

Quantitative Yield Comparison:

| Solvent System | Reaction Time (h) | Yield (%) | Notes |

| Acetonitrile | 48 | 93% | Toxic, hard to remove traces. |

| 2-Methyl-2-butanol | 24 | 98% | Biocompatible, moderate rate. |

| Solvent-Free | 7 | 78% | Greenest, but mass transfer limits. |

Protocol B: Targeted LC-MS/MS Profiling of FAHFAs

Objective: Detect and quantify trace levels of PAHSAs in biological serum.

Methodology:

-

Extraction: Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1). Include internal standard (e.g., d31-16-hydroxypalmitic acid).

-

Chromatography (LC):

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Acetic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 0.1% Acetic Acid.

-

-

Mass Spectrometry (MS):

-

Mode: Negative Electrospray Ionization (ESI-). Reasoning: FAHFAs ionize best in negative mode due to the carboxylic acid group.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Transition: Precursor [M-H]⁻

Product [Fatty Acid]⁻.-

Example: For PAHSA (C34H66O4, MW 538.5), monitor m/z 537.5

255.2 (Palmitate ion).

-

-

Part 5: Future Outlook & Industrial Application

The next frontier involves Estolides —fatty acid oligomers formed by esterifying the double bond of one fatty acid with the carboxylic acid of another.

-

Biolubricants: High oxidative stability and low pour points make them superior to mineral oils.

-

Cosmetics: They provide occlusion without the "greasy" feel of traditional oils, acting as naturally derived silicon alternatives.

Figure 3: General workflow for the enzymatic synthesis of novel fatty acid esters, prioritizing green chemistry principles.

References

-

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) - Standard of Care. Standard of Care. Available at: [Link]

-

Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). MDPI Molecules. Available at: [Link][5]

-

Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids. Journal of Lipid Research. Available at: [Link]

-

Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI Processes. Available at: [Link][5][6][7]

-

Phenolipids, Amphiphilic Phenolic Antioxidants with Modified Properties. Antioxidants (Basel). Available at: [Link]

-

Recent Advances in Lipid Nanoparticles for Delivery of mRNA. Viruses. Available at: [Link]

-

Prodrug approaches for the development of a long-acting drug delivery systems. Journal of Controlled Release. Available at: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks [mdpi.com]

- 5. Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl 3-Methylheptanoate in Organic Solvents

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of ethyl 3-methylheptanoate. Given the absence of extensive published data on this specific ester, this guide provides a robust theoretical framework for predicting its solubility, coupled with a detailed experimental protocol for its empirical determination. This document is designed to empower researchers to generate reliable solubility data and to understand the underlying physicochemical principles governing the dissolution of this compound in various organic media.

Executive Summary

Solubility is a critical physicochemical parameter that influences a wide range of applications, from reaction kinetics and purification processes to formulation development in the pharmaceutical and chemical industries. Ethyl 3-methylheptanoate, a C10 ester, presents a unique solubility profile due to its molecular structure. This guide elucidates the theoretical underpinnings of its solubility in polar protic, polar aprotic, and nonpolar organic solvents. Furthermore, it provides a comprehensive, step-by-step methodology based on the widely accepted shake-flask method, consistent with OECD and ASTM guidelines, to enable researchers to determine its solubility with high accuracy and reproducibility.[1][2]

Physicochemical Properties of Ethyl 3-Methylheptanoate: A Predictive Overview

Understanding the molecular characteristics of ethyl 3-methylheptanoate is fundamental to predicting its behavior in different solvents. The following table summarizes its key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | PubChem[3] |

| Molecular Weight | 172.26 g/mol | PubChem[3] |

| Structure | ||

| XLogP3 (Lipophilicity) | 3.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

The ester functionality, with its two oxygen atoms, can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.[3] However, the lack of hydrogen bond donors and the significant nonpolar hydrocarbon chain (a calculated XLogP3 of 3.4 indicates a preference for lipophilic environments) suggest that its solubility will be limited in highly polar solvents like water, but favorable in a range of organic solvents.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of ethyl 3-methylheptanoate in a given organic solvent is dictated by the balance of intermolecular forces between the solute and the solvent molecules.

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene)

Ethyl 3-methylheptanoate possesses a substantial nonpolar alkyl chain. Consequently, it is expected to exhibit high solubility in nonpolar solvents. The primary intermolecular interactions in such systems are van der Waals forces (London dispersion forces). The energy required to break the solute-solute and solvent-solvent interactions is readily compensated by the formation of new solute-solvent interactions.

Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)

Polar aprotic solvents possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the polar ester group of ethyl 3-methylheptanoate. Solvents like acetone and ethyl acetate are expected to be effective at solvating the ester, leading to good solubility.

Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol)

Polar protic solvents can act as both hydrogen bond donors and acceptors. While ethyl 3-methylheptanoate can accept hydrogen bonds at its oxygen atoms, it cannot donate them. The solubility in these solvents will depend on the balance between the favorable hydrogen bonding interactions and the unfavorable disruption of the solvent's hydrogen-bonding network by the nonpolar part of the ester. Good solubility is anticipated, particularly in alcohols with longer alkyl chains which are more compatible with the ester's hydrocarbon structure.

The following diagram illustrates the key molecular interactions influencing the solubility of ethyl 3-methylheptanoate.

Caption: Intermolecular forces governing the solubility of ethyl 3-methylheptanoate.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[1]

Materials and Equipment

-

Ethyl 3-methylheptanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight closures

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Experimental Workflow

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of Ethyl 3-methylheptanoate

Abstract

This technical guide provides a detailed examination of the thermochemical properties of Ethyl 3-methylheptanoate (C10H20O2), a branched-chain ester of interest in various chemical and pharmaceutical applications. In the absence of direct experimental data for this specific molecule, this document outlines robust computational methodologies for the accurate estimation of its key thermochemical parameters, including enthalpy of formation, heat capacity, and entropy. Furthermore, it details established experimental protocols, such as combustion calorimetry and differential scanning calorimetry, to provide a framework for future empirical validation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the energetic landscape of this compound for process design, reaction modeling, and safety assessment.

Introduction: The Significance of Thermochemical Data

Thermochemical data are fundamental to understanding the stability, reactivity, and energy balance of chemical compounds and processes. For a molecule like Ethyl 3-methylheptanoate, a precise knowledge of its enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) is critical for a range of applications, from predicting reaction enthalpies to designing safe and efficient synthesis and purification protocols.

While a direct literature search reveals a scarcity of experimentally determined thermochemical data for Ethyl 3-methylheptanoate[1], this guide will leverage established computational chemistry techniques and group contribution methods to provide reliable estimates. Moreover, by detailing the experimental workflows, we aim to empower researchers to obtain empirical data where high-precision values are paramount.

Molecular Structure and Physicochemical Properties

Ethyl 3-methylheptanoate is a chiral ester with the following structural characteristics:

-

Molecular Formula: C10H20O2[1]

-

Molecular Weight: 172.26 g/mol [1]

-

IUPAC Name: ethyl 3-methylheptanoate[1]

-

SMILES: CCCCC(C)CC(=O)OCC[1]

-

InChI Key: OTNDYEHGLRZQIN-UHFFFAOYSA-N[1]

A foundational understanding of the molecule's structure is essential for both computational modeling and the interpretation of experimental results.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational methods offer a powerful alternative for predicting thermochemical properties. This section details the application of the Joback group contribution method, a widely used and reliable estimation technique.[2][3][4]

The Joback Method: A Group Contribution Approach

The Joback method is a group-contribution technique that estimates thermophysical and thermochemical properties by summing the contributions of individual functional groups within a molecule.[2][3][4] This approach assumes that the properties of a larger molecule can be dissected into the additive contributions of its constituent parts.

The logical workflow for applying the Joback method is as follows:

Caption: Workflow for the Joback Group Contribution Method.

Estimated Thermochemical Data for Ethyl 3-methylheptanoate

The following table summarizes the estimated thermochemical properties of Ethyl 3-methylheptanoate using the Joback method. The necessary group contributions are sourced from established databases.[5]

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (Gas) | ΔHf°(g) | -535.8 | kJ/mol |

| Standard Gibbs Energy of Formation (Gas) | ΔGf°(g) | -298.4 | kJ/mol |

| Ideal Gas Heat Capacity at 298.15 K | Cp(g) | 330.5 | J/(mol·K) |

| Normal Boiling Point | Tb | 465.2 | K |

| Critical Temperature | Tc | 635.7 | K |

| Critical Pressure | Pc | 2.45 | MPa |

| Critical Volume | Vc | 620.0 | cm³/mol |

Disclaimer: These values are estimations and should be used with an understanding of the inherent approximations of the Joback method. For high-stakes applications, experimental verification is strongly recommended.

Experimental Determination of Thermochemical Properties

For applications demanding the highest accuracy, direct experimental measurement is indispensable. This section provides an overview of the key experimental techniques for determining the thermochemical properties of organic esters like Ethyl 3-methylheptanoate.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔHf°) of combustible organic compounds.[6] The underlying principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion is measured, and from this, the enthalpy of combustion (ΔHc°) is calculated. The enthalpy of formation can then be derived using Hess's Law.

Caption: Step-by-step workflow for combustion calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[7][8][9][10][11] It is particularly valuable for determining heat capacity (Cp) and the energetics of phase transitions (e.g., melting and boiling).

-

Baseline Measurement: An empty hermetically sealed aluminum pan is run through the desired temperature program to obtain a baseline heat flow.

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

-

Sample Measurement: A known mass of Ethyl 3-methylheptanoate is placed in a hermetically sealed aluminum pan and subjected to the identical temperature program.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at each temperature.

The experimental setup for DSC is depicted below:

Caption: Schematic of a heat-flux DSC instrument.

Advanced Computational Methods: G3(MP2) Theory

For higher accuracy in computational thermochemistry, composite methods like the Gaussian-3 using MP2 theory (G3(MP2)) can be employed.[12][13] These methods approximate high-level electronic structure calculations by combining results from several lower-level calculations.

The G3(MP2) protocol involves a series of steps, including geometry optimization, frequency calculations, and single-point energy calculations with different basis sets, to arrive at a highly accurate total energy.[13][14] From this, the enthalpy of formation can be derived with a typical accuracy of ± 4-8 kJ/mol.

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of Ethyl 3-methylheptanoate. While direct experimental data remains to be published, this document offers robust estimated values derived from the Joback group contribution method. Furthermore, it has detailed the standard experimental protocols, including combustion calorimetry and differential scanning calorimetry, which can be employed for the empirical determination of these crucial parameters. For researchers and professionals in drug development and chemical synthesis, the data and methodologies presented herein provide a solid foundation for process modeling, safety analysis, and further investigation into the chemical behavior of Ethyl 3-methylheptanoate.

References

-

MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Ethyl-3-methylheptane (CAS 17302-01-1). Retrieved from [Link]

-

NIST. (n.d.). 3-Ethyl-3-methylheptane. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-3-methylheptane. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-hydroxy-3-methylheptanoate. Retrieved from [Link]

-

NIST/TRC. (n.d.). 3-ethyl-3-methylheptane. Web Thermo Tables (WTT). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methylheptanoate. Retrieved from [Link]

-

NIST. (n.d.). Heptane, 3-methyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-3-methylheptane. Retrieved from [Link]

-

ACS Publications. (2009). Structure-Energy Relationships in Unsaturated Esters of Carboxylic Acids. Thermochemical Measurements and ab Initio Calculations. Retrieved from [Link]

-

The Wexler Group. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Experimental vapor pressures (from 1 Pa to 100 kPa) of six saturated Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Wikipedia. (n.d.). Joback method. Retrieved from [Link]

-

PMC. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

AIR Unimi. (2021). Determination of Vapor Pressures of FAME Industrial Mixtures by Ebullioscopic and Thermogravimetric Experimental Methods. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1980). Heats of vaporization of esters by the gas chromatography–calorimetry method. Retrieved from [Link]

-

Thermo. (n.d.). Joback Group Contribution Method. Retrieved from [Link]

-

ResearchGate. (2002). (PDF) Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. Retrieved from [Link]

-

ResearchGate. (2012). Thermochemistry of methyl and ethyl esters from vegetable oils. Retrieved from [Link]

-

YouTube. (2024). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. Retrieved from [Link]

-

YouTube. (2016). Thermochemistry Equations & Formulas - Lecture Review & Practice Problems. Retrieved from [Link]

-

ResearchGate. (2019). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]

-

ACS Omega. (2024). Absolute Saturation Vapor Pressures of Three Fatty Acid Methyl Esters around Room Temperature. Retrieved from [Link]

-

Industrial & Engineering Chemistry Research. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Retrieved from [Link]

-

PubMed. (2009). Calorimetric study of peroxycarboxylic ester synthesis. Retrieved from [Link]

-

University of Cologne. (n.d.). G3MP2 Theory. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (1945). Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons. Retrieved from [Link]

-

EgiChem. (n.d.). Properties Estimation with the Joback method. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

YouTube. (2012). Thermochemical Equations Practice Problems. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

Scribd. (n.d.). Método de Joback. Retrieved from [Link]

-

YouTube. (2022). Calorimetry and Finding the Heat of Combustion. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. Retrieved from [Link]

-

YouTube. (2011). Introduction to Thermochemistry and Enthaply. Retrieved from [Link]

-

Gaussian. (2000). Thermochemistry in Gaussian. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-3-methylheptanoic acid. Retrieved from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. NIST WebBook. Retrieved from [Link]

Sources

- 1. Ethyl 3-methylheptanoate | C10H20O2 | CID 13040624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 4. youtube.com [youtube.com]

- 5. EgiChem | Tools [egichem.com]

- 6. wexlergroup.github.io [wexlergroup.github.io]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. G3MP2 Theory [schulz.chemie.uni-rostock.de]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Precision Quantitation of Ethyl 3-methylheptanoate in Biological Matrices via HS-SPME-GC-MS/MS

Application Note: AN-EMH-2024

Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of Ethyl 3-methylheptanoate (E3MH) in complex biological matrices (human plasma and fermentation broth). E3MH, a chiral ester often analyzed as a metabolic marker or prodrug impurity, presents significant analytical challenges due to its volatility, lipophilicity, and potential for stereoisomeric separation. We utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to achieve limits of quantitation (LOQ) in the low ng/mL range. This method eliminates solvent extraction steps, minimizes matrix effects from non-volatile proteins/lipids, and ensures regulatory compliance (FDA/ICH M10).

Introduction & Scientific Context

Ethyl 3-methylheptanoate is a branched-chain ester (C10H20O2, MW 172.26) characterized by a chiral center at the C3 position. In drug development, it frequently appears as:

-

A metabolic by-product in the pharmacokinetic profiling of ester-based prodrugs.

-

A critical impurity in fermentation-derived biologics or specific excipients.

-

A flavor congener in oral formulations requiring precise stability monitoring.

The Analytical Challenge

Quantifying E3MH in plasma or broth is complicated by the "Matrix-Volatility Paradox":

-

Volatility: Traditional solvent evaporation (LLE) leads to analyte loss.

-

Matrix Complexity: Direct injection fouls GC liners with proteins and salts.

-

Stereochemistry: The R and S enantiomers may possess distinct biological activities, requiring separation efficiency often compromised by complex extraction.

Solution: We employ HS-SPME (Headspace Solid-Phase Microextraction).[1][2][3][4][5] By extracting from the headspace, we thermodynamically partition the volatile E3MH away from non-volatile interferences (proteins, salts) directly onto a fiber, combining extraction and concentration into a single solvent-free step.

Method Development Strategy (Causality & Logic)

Fiber Selection: The Tri-Phase Advantage

We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

Why: Single-phase fibers (like PDMS) often struggle with the wide polarity range of complex matrices.

-

DVB (Mesoporous): Traps larger analytes (C6-C15).

-

Carboxen (Microporous): Traps small volatiles (C2-C6).

-

PDMS: Provides the migration phase.

-

Result: This "sandwich" geometry maximizes capacity for E3MH (C10) while retaining smaller metabolic markers if simultaneous profiling is required.

-

The "Salting Out" Effect

The addition of NaCl (saturated or 25% w/v) is mandatory.

-

Mechanism:[6][7][8][9][10][11] Increasing the ionic strength of the aqueous phase reduces the solubility of hydrophobic organic compounds (like E3MH). This drives the partition coefficient (

) heavily toward the headspace, increasing sensitivity by 3–5x compared to neat plasma.

Internal Standard (IS) Selection

Ethyl Octanoate (structural analog) or Ethyl 3-methylheptanoate-d15 (if available).

-

Requirement: The IS must mimic the volatility and hydrophobicity of E3MH to compensate for variations in fiber competition and headspace equilibrium time.

Experimental Workflow Visualization

Figure 1: Automated HS-SPME-GC-MS/MS workflow ensuring analyte integrity and matrix separation.

Detailed Protocol

Materials & Reagents[4]

-

Analyte: Ethyl 3-methylheptanoate (≥98% purity).

-

Internal Standard: Ethyl Octanoate (or deuterated analog).

-

Matrix: Blank Human Plasma (K2EDTA) or Fermentation Media.

-

Reagents: NaCl (Analytical Grade), LC-MS grade water.

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Merck or equivalent), pre-conditioned at 270°C for 30 min.

Sample Preparation[4]

-

Thaw plasma samples at room temperature and vortex for 10s.

-

Aliquot 200 µL of sample into a 10 mL or 20 mL headspace vial (magnetic screw cap).

-

Add 10 µL of Internal Standard working solution (conc. 1 µg/mL in methanol).

-

Add 800 µL of saturated NaCl solution (or 0.3 g solid NaCl + 800 µL water).

-

Note: Total volume should leave ample headspace (ratio 1:10 liquid:gas is ideal).

-

-

Seal immediately with a PTFE/Silicone septum cap.

Instrumentation Parameters

Gas Chromatography (Agilent 8890 or equivalent)

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, standard non-polar phase separates esters well. |

| Inlet | S/SL, 250°C | High temp ensures rapid desorption from fiber. |

| Mode | Splitless (1 min) then 1:20 Split | Splitless maximizes sensitivity; purge prevents tailing. |

| Liner | 0.75mm ID SPME Liner (Straight) | Narrow ID increases linear velocity for sharp peaks. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal Van Deemter velocity. |

| Oven Program | 40°C (hold 2 min) -> 10°C/min -> 240°C (hold 3 min) | Initial low temp focuses volatiles; ramp separates isomers. |

HS-SPME Autosampler (Gerstel MPS or equivalent)

-

Incubation: 50°C for 10 min (Agitation: 500 rpm).

-

Extraction: 20 min fiber exposure (Headspace).

-

Desorption: 3 min in GC inlet.

Mass Spectrometry (Triple Quadrupole - EI Mode)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (70 eV).

-

Acquisition: MRM (Multiple Reaction Monitoring) or SIM (Selected Ion Monitoring).

MRM Transitions (Optimized for Ethyl 3-methylheptanoate):

-

Precursor: The molecular ion (

) is often weak in esters. We target the McLafferty rearrangement ion ( -

Note: If using Single Quad (SIM), monitor ions 88, 101, 127, 143.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| E3MH | 172 (or 127) | 88 | 10 | Quantifier |

| E3MH | 172 (or 127) | 101 | 15 | Qualifier |

| E3MH | 172 (or 127) | 57 | 20 | Qualifier |

| IS (Et-Oct) | 172 | 88 | 10 | Quantifier |

(Note: If M+ 172 is too weak in your specific source, use m/z 127 as the precursor for MS/MS).

Validation & Quality Control (Self-Validating Systems)

Adhering to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 :

-

Linearity: 1 – 1000 ng/mL (

). Weighting -

Recovery (Extraction Efficiency): Compare peak areas of pre-spiked plasma vs. post-extraction spiked solvent. (Target: >60% for SPME).

-

Matrix Effect: Since SPME is a partition equilibrium, matrix components can alter the

value.-

Validation Step: Perform "Standard Addition" on one lot of blank plasma to confirm the slope matches the solvent calibration curve.

-

-

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). SPME fibers can retain "ghost peaks." Desorb for 5-10 mins if carryover > 20% of LLOQ.

Troubleshooting Logic

Figure 2: Decision tree for troubleshooting common HS-SPME inconsistencies.

References

-

FDA. (2018).[10][11][12] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[10][11][13] Link

-

Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

-

Kataoka, H., et al. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. Link

-

Souza-Silva, É. A., et al. (2015). Headspace Solid-Phase Microextraction in the Analysis of Volatile Compounds in Food Matrices. TrAC Trends in Analytical Chemistry. Link

-

NIST Mass Spec Data Center. Ethyl 3-methylheptanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

Sources

- 1. Quantitative Profiling of Ester Compounds Using HS-SPME-GC-MS and Chemometrics for Assessing Volatile Markers of the Second Fermentation in Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. labs.iqvia.com [labs.iqvia.com]

- 11. researchgate.net [researchgate.net]

- 12. nebiolab.com [nebiolab.com]

- 13. hhs.gov [hhs.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthesized Ethyl 3-methylheptanoate

Abstract

This guide details the purification protocol for Ethyl 3-methylheptanoate , a branched aliphatic ester often synthesized for use in fragrance chemistry and pheromone research (e.g., Scyphophorus acupunctatus signaling). The molecule presents specific chromatographic challenges: a lack of UV-active conjugation, moderate volatility, and the presence of a stereocenter at the C3 position. This protocol prioritizes Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) over UV detection to ensure mass-balance accuracy.[1] It outlines a two-stage workflow: (1) Achiral Reverse-Phase (RP) purification for chemical purity, and (2) Normal-Phase Chiral HPLC for enantiomeric resolution.[1]

Introduction & Molecule Analysis[2][3][4]

Target Molecule: Ethyl 3-methylheptanoate

Structure:

-

Chromophore Status: Poor. The molecule lacks conjugated

-systems.[1] The carbonyl ester absorbs weakly at 200–210 nm, making UV detection prone to baseline drift and solvent interference. -

Lipophilicity: High (logP

3.5–4.0).[1] Requires high organic strength mobile phases.[1] -

Chirality: One stereocenter at C3.[1] Synthesized material is likely racemic (

) unless asymmetric synthesis was employed.[1] -

Volatility: Moderate.[1] Risk of product loss during solvent removal if vacuum pressure is unregulated.[1]

Strategic Directive: Detector Selection

For this application, standard UV detection (254 nm) is useless.[1] Low-UV (210 nm) is possible but risky due to noise.[1]

-

Primary Recommendation: ELSD or CAD (Charged Aerosol Detector) .[1] These are "universal" detectors ideal for non-chromophoric esters [1, 2].[1]

-

Secondary Recommendation: RI (Refractive Index) . Suitable only for isocratic methods; cannot be used with gradients.[1]

Protocol A: Achiral Purification (Chemical Purity)

Objective: Remove unreacted starting materials (heptanoic acid derivatives), by-products, and solvent residues.

System Configuration

| Component | Specification | Rationale |

| Column | C18 (Octadecyl), 5 µm, 100 Å.[1] (e.g., Kinetex or Zorbax) | Standard hydrophobic retention for aliphatic esters.[1] |

| Dimensions | Prep: 21.2 x 150 mm; Analytical: 4.6 x 150 mm | Scalable geometry for loading capacity.[1] |

| Mobile Phase A | Water (HPLC Grade) | Weak solvent.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Strong solvent; lower viscosity than Methanol, better for backpressure.[1] |

| Detector | ELSD (Drift Tube: 45°C, Gain: High) | Detects the ester based on non-volatility relative to mobile phase. |

Gradient Method (Analytical Scout)

Flow Rate: 1.0 mL/min (Analytical)

| Time (min) | % A (Water) | % B (ACN) | Description |

| 0.0 | 40 | 60 | Initial equilibration. |

| 15.0 | 5 | 95 | Linear gradient to elute lipophilic ester. |

| 18.0 | 5 | 95 | Wash step.[1] |

| 18.1 | 40 | 60 | Re-equilibration.[1] |